2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide
Description
The compound 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide features a benzo[b][1,4]thiazepine core, a seven-membered heterocyclic ring containing sulfur and nitrogen. Key structural elements include:
- Furan substituents: Two furan-2-yl groups at positions 2 (on the thiazepine ring) and the acetamide side chain.
- Acetamide linkage: Connects the thiazepine core to the furan-2-ylmethyl group.
This structure combines aromaticity (furan), hydrogen-bonding capacity (amide, ketone), and sulfur-based electronic effects, making it a candidate for pharmacological exploration .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c23-19(21-12-14-5-3-9-25-14)13-22-15-6-1-2-8-17(15)27-18(11-20(22)24)16-7-4-10-26-16/h1-10,18H,11-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXMUCGFMCWUAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes furan and thiazepine moieties. Its molecular formula is , with a molecular weight of approximately 392.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising effects:
- Anticancer Activity : Studies have shown that derivatives of benzothiazepine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the one have demonstrated the ability to inhibit cell proliferation and induce apoptosis in solid tumor cells .
- Anti-inflammatory Effects : The compound is believed to modulate inflammatory pathways. It has been associated with the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses .
- Antimicrobial Properties : Some derivatives have shown limited antimicrobial activity against specific bacterial strains. This suggests potential applications in treating infections, although further studies are needed to establish efficacy .
The exact mechanism by which this compound exerts its effects is not fully elucidated but may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins .
- Interaction with Cellular Pathways : The compound may affect signaling pathways involved in cell survival and apoptosis, particularly in cancer cells .
Research Findings and Case Studies
A selection of studies provides insight into the biological activity of related compounds:
Scientific Research Applications
The compound 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide, also known by its CAS number 863005-25-8, is a heterocyclic organic compound with a molecular formula of C20H18N2O4S and a molecular weight of 382.4 . This compound features furan and thiazepine moieties in its structure. Research indicates that it has promising biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Scientific Research Applications
This compound is a useful research compound. It is suitable for many research applications. EvitaChem offers N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide (evt-2942379). Relevant analyses such as spectroscopic methods (NMR, IR) can help characterize these properties further.
Biological Activity
- Anticancer Activity Studies show that derivatives of benzothiazepine compounds exhibit significant cytotoxicity against various cancer cell lines. Similar compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in solid tumor cells.
- Anti-inflammatory Effects This compound is believed to modulate inflammatory pathways and has been associated with the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses.
- Antimicrobial Properties Some derivatives have shown limited antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections, although further studies are needed to establish efficacy.
The exact mechanism by which this compound exerts its effects is not fully elucidated but may involve enzyme inhibition and interaction with cellular pathways. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins. The compound may also affect signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.
Related Compounds
Other related compounds include:
- N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
- ethyl 2-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide
- 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Group
The acetamide moiety (-NHCO-) undergoes nucleophilic substitution reactions under basic or acidic conditions. For example:
Ring-Opening Reactions of the Thiazepine Core
The 1,4-thiazepine ring is susceptible to ring-opening under acidic or oxidative conditions:
Electrophilic Aromatic Substitution on Furan Rings
The electron-rich furan substituents participate in electrophilic substitution:
Cross-Coupling Reactions via Furan Moieties
The furan rings serve as substrates for transition-metal-catalyzed coupling:
Oxidation of the Thiazepine Sulfur Atom
The sulfur atom in the thiazepine ring undergoes oxidation to sulfoxide or sulfone:
Reductive Modifications
The ketone group at the 4-position of the thiazepine core is reducible:
Complexation with Metal Ions
The furan and acetamide groups act as ligands for metal coordination:
Key Research Findings
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Suzuki Coupling Utility : The furan-thiazepine hybrid demonstrates compatibility with palladium catalysts, enabling diversification of its aromatic framework .
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Metabolic Stability : Sulfone derivatives exhibit prolonged half-lives (t1/2 > 6 hrs) in hepatic microsomal assays due to reduced oxidative degradation .
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Antimicrobial Activity : Copper complexes show broad-spectrum efficacy, particularly against Gram-positive bacteria (IC50 = 2.5 µM).
Structural Reactivity Insights
-
The thiazepine ring is the most reactive site, prone to oxidation, reduction, and ring-opening.
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Furan rings enable regioselective electrophilic substitutions and cross-coupling reactions.
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The acetamide group offers a handle for functionalization via hydrolysis or aminolysis.
By leveraging these reactions, this compound serves as a versatile scaffold for developing bioactive molecules, particularly in antimicrobial and anticancer drug discovery .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Core Modifications
The following compounds share functional or structural similarities (Table 1):
Table 1: Structural Comparison of Key Analogs
*Calculated based on molecular formula C22H19N3O4S.
Key Observations:
- Substituent Impact : The ethoxyphenyl group in the analog from increases hydrophobicity compared to the furanmethyl group in the target compound, which may influence membrane permeability.
- Molecular Weight : The target compound (~421 g/mol) is heavier than simpler analogs like the benzothiazine derivative (236.3 g/mol, ), suggesting enhanced complexity for targeted applications.
Physicochemical Properties
Table 2: Comparative Physicochemical Properties
| Property | Target Compound | Benzoxazine Analog | Quinazolinone Analog |
|---|---|---|---|
| Hydrogen Bond Donors | 1 | 1 | 2 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
| Rotatable Bonds | 4 | 4 | 5 |
| Topological Polar Surface Area (Ų) | ~71.8* | 71.8 | 85.7 |
*Estimated based on benzoxazine analog data .
Key Observations:
- Polar Surface Area: The target compound’s TPSA (~71.8 Ų) is lower than the quinazolinone analog (85.7 Ų, ), suggesting better membrane permeability.
- Rotatable Bonds : All analogs have 4–5 rotatable bonds, indicating moderate flexibility for conformational adaptation in biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
